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Compound of Interest

Compound Name: CC-90003

Cat. No.: B15610410

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with CC-
90003. The information is presented in a question-and-answer format to directly address
specific issues that may be encountered during experiments.

General Information

Q1: Is CC-90003 a cereblon modulator?

Al: No, this is a common misconception. CC-90003 is not a cereblon (CRBN) modulator. Itis a
potent and irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2)[1][2].
Its mechanism of action is to covalently bind to a cysteine residue in the ATP binding pocket of
ERK1/2, thereby blocking its kinase activity and downstream signaling in the MAPK
pathway[3]. Compounds that modulate the E3 ubiquitin ligase cereblon are a distinct class of
molecules, often referred to as CELMoDs or molecular glues, with a different mechanism of
action[4][5][6]. For example, CC-90009 is a GSPT1 degrader that functions as a molecular glue
by recruiting GSPT1 to the CRL4CRBN complex for degradation[7]. It is crucial to distinguish
between these two compounds to ensure proper experimental design and interpretation of
results.

Troubleshooting Off-Target Effects

Q2: My experimental results suggest off-target effects. What are the known off-target kinases of
CC-90003?
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A2: While CC-90003 is a selective ERK1/2 inhibitor, it does exhibit activity against other
kinases, particularly at higher concentrations. In a comprehensive kinase panel, CC-90003 was
found to significantly inhibit a small number of other kinases. The most notable off-target
kinases inhibited by more than 80% at a 1 pmol/L concentration are KDR, FLT3, and
PDGFRa[8][9]. In a cellular kinase screen using A375 melanoma cells, CC-90003 at 1 mmol/L
inhibited MKK4, MKK®6, and FAK by over 80% in addition to ERK1/2[1].

Summary of CC-90003 Kinase Selectivity

. Key Off-Target
Kinase Panel . .
Assay Type Si Concentration Kinases (>80% Reference
ize
Inhibition)
Biochemical/Cell KDR, FLT3,
347 1 pmol/L [8][9]
ular Assays PDGFRa
ActivX Cellular MKK4, MKK®,
) 194 1 mmol/L [1]
Kinase Screen FAK

Q3: I am observing unexpected cellular phenotypes that do not seem to be related to ERK1/2
inhibition. How can | investigate this?

A3: Unexplained phenotypes could be due to the inhibition of the off-target kinases mentioned
above or other, uncharacterized interactions. A systematic approach to investigate these effects
is recommended:

o Concentration-Response Analysis: Determine if the unexpected phenotype is observed at
concentrations significantly higher than the IC50 for ERK1/2 inhibition (typically in the 10-20
nM range)[1][8]. If the phenotype only manifests at micromolar concentrations, it is more
likely to be an off-target effect.

o Rescue Experiments: If you hypothesize that the phenotype is due to inhibition of a specific
off-target kinase (e.g., KDR), you can try to rescue the effect by activating the downstream
pathway of that kinase.

o Use of Alternative Inhibitors: Compare the phenotype observed with CC-90003 to that of
other structurally and mechanistically different ERK1/2 inhibitors (e.g., GDC-0994, BVD-523)
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[8]. If the phenotype is unique to CC-90003, it is likely an off-target effect.

o Proteomic Profiling: Employ quantitative proteomics to identify changes in the cellular
proteome upon treatment with CC-90003. This can provide an unbiased view of the
pathways affected.

Q4: We are planning in vivo studies and are concerned about potential toxicities. What were
the observed toxicities of CC-90003 in clinical trials?

A4: In a Phase la clinical trial, the development of CC-90003 was discontinued due to an
unfavorable pharmacokinetic profile and unanticipated toxicities[9][10][11]. The main dose-
limiting toxicities observed in patients were:

¢ Neurotoxicity: Dizziness, gait disturbance, and paresthesias were observed, particularly at
higher doses[10][12].

e Hepatotoxicity: Grade 3 elevations in transaminases were reported[10][12].
o Hypertension: Grade 3 hypertension was also a dose-limiting toxicity[10][12].

Preclinical studies in dogs also showed signs of reversible peripheral neuropathy[13]. These
findings suggest that researchers conducting in vivo studies with CC-90003 should carefully
monitor for neurological and hepatic adverse effects.

Experimental Protocols
Q5: Can you provide a general protocol for assessing the kinase selectivity of CC-900037

A5: A common method to assess kinase selectivity is through in vitro kinase assays using a
large panel of purified kinases.

Protocol: In Vitro Kinase Panel Screening

o Compound Preparation: Prepare a stock solution of CC-90003 in DMSO. Create a dilution
series to test a range of concentrations (e.g., 10-fold dilutions from 10 puM to 1 nM).

¢ Kinase Reaction Setup: In a multi-well plate, combine each kinase from the panel with its
specific substrate and ATP in a suitable reaction buffer.
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« Inhibition Assay: Add the different concentrations of CC-90003 to the kinase reactions.
Include a DMSO-only control (vehicle) and a positive control inhibitor for each kinase if
available.

 Incubation: Incubate the reactions at the optimal temperature (usually 30°C) for a specified
period (e.g., 60 minutes).

o Detection: Stop the reaction and quantify the amount of product formed. This is often done
by measuring the amount of phosphorylated substrate, typically using a phosphospecific
antibody in an ELISA format or by detecting the consumption of ATP using a luminescent
assay (e.g., Kinase-Glo®).

o Data Analysis: Calculate the percentage of inhibition for each kinase at each concentration of
CC-90003 relative to the DMSO control. Determine the IC50 value for each inhibited kinase
by fitting the concentration-response data to a suitable model.

Q6: What is a standard protocol for a cell proliferation assay to test the on-target and potential
off-target effects of CC-90003?

AG6: A cell proliferation assay, such as one using CellTiter-Glo®, can be used to determine the
growth inhibitory (GI50) concentration of CC-90003 in different cancer cell lines.

Protocol: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

o Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over
the course of the experiment (e.g., 1,000-5,000 cells per well). Allow cells to adhere
overnight.

o Compound Treatment: The next day, treat the cells with a serial dilution of CC-90003. It is
recommended to test a wide range of concentrations (e.g., from 10 uM down to 0.1 nM) to
capture the full dose-response curve. Include a DMSO vehicle control.

 Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72
hours).

o Assay:. Remove the plates from the incubator and allow them to equilibrate to room
temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's
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instructions. This reagent lyses the cells and generates a luminescent signal proportional to
the amount of ATP present, which is indicative of the number of viable cells.

o Measurement: Measure the luminescence using a plate reader.

o Data Analysis: Normalize the luminescence readings to the DMSO control. Plot the
normalized values against the logarithm of the drug concentration and fit the data to a four-
parameter logistic regression model to determine the GI50 value. Comparing G150 values
across cell lines with different genetic backgrounds (e.g., BRAF-mutant vs. KRAS-mutant)
can provide insights into on-target and potential off-target sensitivities[8].

Visualizations
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Caption: The MAPK/ERK signaling pathway and the inhibitory action of CC-90003.
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Caption: Workflow for investigating potential off-target effects of CC-90003.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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